Methyl 2-Amino-3,4-difluorobenzoate

Description

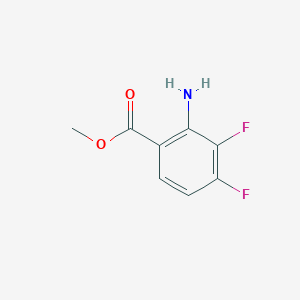

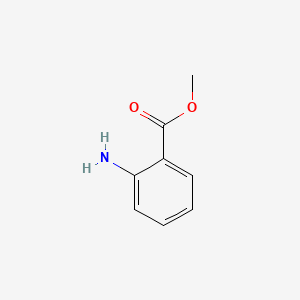

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMXRFDHQTFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627019 | |

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170108-07-3 | |

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170108-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-Amino-3,4-difluorobenzoate chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 2-Amino-3,4-difluorobenzoate: A Key Intermediate for Pharmaceutical Research

Introduction and Overview

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound is a specialized aromatic building block that stands at the intersection of these design principles. As a trifunctional molecule—possessing an amine, an ester, and a difluoro-substituted benzene ring—it offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, tailored for researchers and scientists in drug development.

Core Chemical Identity

A precise understanding of a molecule's structure and properties is fundamental to its effective application in synthesis.

IUPAC Name and Synonyms

-

IUPAC Name: this compound

-

Common Synonyms:

-

2-Amino-3,4-difluorobenzoic acid methyl ester

-

Methyl 3,4-difluoroanthranilate

-

Chemical Structure

The structure consists of a central benzene ring substituted with an amino group at position 2, two fluorine atoms at positions 3 and 4, and a methyl ester group at position 1. This specific arrangement of functional groups and fluorine atoms dictates its unique reactivity and utility in synthetic chemistry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for this specific isomer is not broadly published; however, properties can be reliably estimated based on its parent acid and analogous structures, such as Methyl 2-amino-4,5-difluorobenzoate.[3][4]

| Property | Value (Estimated/Reported for Analogs) | Source/Basis |

| Molecular Formula | C₈H₇F₂NO₂ | - |

| Molecular Weight | 187.14 g/mol | - |

| Appearance | White to pale yellow crystalline solid | Analogy[4] |

| Boiling Point | ~274 °C at 760 mmHg | Analogy[3] |

| Density | ~1.3-1.4 g/cm³ | Analogy[3] |

| Solubility | Soluble in methanol, ethyl acetate, DCM | General chemical principles |

| CAS Number | 158580-95-1 (for the parent acid) | [5] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-Amino-3,4-difluorobenzoic acid.[5]

Retrosynthetic Analysis & Workflow

The synthesis follows a classical Fisher esterification pathway. The carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst. The excess alcohol serves both as a reagent and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle.

References

An In-depth Technical Guide to Methyl 2-amino-3,4-difluorobenzoate (CAS 170108-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,4-difluorobenzoate, registered under CAS number 170108-07-3, is a fluorinated anthranilate derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the properties, synthesis, potential applications, and suppliers of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated based on data from closely related analogs and general principles of organic chemistry.

| Property | Value | Source/Analogy |

| CAS Number | 170108-07-3 | - |

| Molecular Formula | C₈H₇F₂NO₂ | - |

| Molecular Weight | 187.15 g/mol | - |

| IUPAC Name | This compound | - |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds[1] |

| Boiling Point | ~274 °C at 760 mmHg (predicted) | Analogy to Methyl 2-amino-4,5-difluorobenzoate[1] |

| Density | ~1.4 g/cm³ (predicted) | Analogy to Methyl 2-amino-4,5-difluorobenzoate[1] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | General knowledge of organic esters |

| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy to similar compounds |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the aromatic protons (multiplets in the aromatic region, ~6.5-7.5 ppm), and the amine protons (broad singlet, shift dependent on solvent and concentration).

-

¹³C NMR: Resonances for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons, with characteristic C-F couplings.

-

IR Spectroscopy: Absorption bands for N-H stretching (amine), C=O stretching (ester), C-F stretching, and aromatic C-H and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A plausible synthetic route to this compound involves the esterification of the corresponding 2-amino-3,4-difluorobenzoic acid. This transformation can be achieved under standard acidic conditions.

Experimental Protocol: Esterification of 2-amino-3,4-difluorobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3,4-difluorobenzoic acid (1 equivalent) in methanol (sufficient to ensure stirring).

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Fluorinated anthranilates are valuable scaffolds in drug discovery due to their ability to serve as precursors for a variety of heterocyclic systems and other complex molecules. The presence of fluorine can significantly enhance the biological activity and pharmacokinetic profile of the resulting compounds.

Potential as an Antimicrobial Agent

Research has shown that fluorinated derivatives of anthranilic acid can exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The proposed mechanism involves the metabolic conversion of the fluorinated anthranilate to a fluorinated tryptophan analog. This analog can then be incorporated into proteins, leading to dysfunctional enzymes and cell death, or it can act as a feedback inhibitor of tryptophan biosynthesis.[2][3] Given this precedent, this compound is a promising starting material for the development of novel anti-tubercular agents.

Scaffold for Heterocyclic Synthesis

The amino and ester functionalities of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzothiazoles, and acridones.[4][5][6][7][8] These heterocyclic motifs are prevalent in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents. The difluoro substitution pattern on the benzene ring can provide unique steric and electronic properties to the resulting heterocyclic systems, potentially leading to novel pharmacological profiles.

Caption: Potential applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the handling procedures for similar aminobenzoate derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound is available from various chemical suppliers specializing in research and development chemicals. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated structure offers the potential to synthesize novel compounds with improved biological activity and pharmacokinetic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their quest for new and effective therapeutic agents. Further investigation into its biological activity and the exploration of its utility in the synthesis of diverse chemical libraries are warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Fluorinated Anthranilate-Induced Growth Inhibition in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

The Strategic Role of 2-Amino-3,4-difluorobenzoic Acid and Its Esters in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, substituted aminobenzoic acids and their esters are of particular interest due to their versatile reactivity and prevalence in a wide range of pharmacologically active compounds. This guide focuses on the synthesis, properties, and medicinal chemistry applications of 2-Amino-3,4-difluorobenzoic acid and its esters, with a particular emphasis on Methyl 2-Amino-3,4-difluorobenzoate, a key intermediate in the development of targeted therapeutics.

Physicochemical Properties and Structural Features

2-Amino-3,4-difluorobenzoic acid (CAS RN: 158580-94-0) and its methyl ester derivative possess a unique substitution pattern on the benzene ring that imparts specific reactivity and conformational preferences.[1] The presence of two adjacent fluorine atoms at the 3- and 4-positions, coupled with an amino group at the 2-position, creates a distinct electronic and steric environment.

| Property | Value (Predicted/Observed) | Source |

| Molecular Formula | C₇H₅F₂NO₂ (Acid) / C₈H₇F₂NO₂ (Methyl Ester) | [1] |

| Molecular Weight | 173.12 g/mol (Acid) / 187.14 g/mol (Methyl Ester) | [1] |

| pKa | ~2.0 (Predicted for analogous structures) | N/A |

| LogP | Varies with esterification | N/A |

The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the basicity of the amino group. This modulation of electronic properties is a critical aspect of its utility in multi-step synthetic routes, affecting reaction conditions and the stability of intermediates.

Synthesis of 2-Amino-3,4-difluorobenzoic Acid and its Methyl Ester

The synthesis of 2-Amino-3,4-difluorobenzoic acid and its subsequent esterification to this compound are crucial first steps in its application in medicinal chemistry. While multiple synthetic routes to fluorinated anthranilic acids exist, a common strategy involves the derivatization of commercially available fluorinated precursors.

Experimental Protocol: Synthesis of 2-Amino-3,4-difluorobenzoic Acid

A common laboratory-scale synthesis of the parent acid involves the hydrolysis of a suitable precursor, such as a nitrile or amide, or the reduction of a nitro-substituted benzoic acid. The specific details of such syntheses are often proprietary or found within the patent literature for specific active pharmaceutical ingredients.

Experimental Protocol: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction.

Objective: To prepare this compound from 2-Amino-3,4-difluorobenzoic acid.

Materials:

-

2-Amino-3,4-difluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,4-difluorobenzoic acid in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The addition is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality of Experimental Choices: The use of thionyl chloride with methanol is a highly efficient method for esterification as it generates methyl chloroformate in situ, which readily reacts with the carboxylic acid. The in situ generation of HCl also catalyzes the reaction. The basic wash with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and the acidic catalyst, ensuring the purity of the final product.

The Role of this compound in Kinase Inhibitor Synthesis

A significant application of this compound and its parent acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are a major class of targeted therapies.

The 2-amino-3,4-difluorobenzamide scaffold, derived from this compound, serves as a key structural motif in the development of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been utilized in the synthesis of dual MEK/mTOR multifunctional inhibitors.[2]

Case Study: Synthesis of a Precursor for MEK/mTOR Inhibitors

In the synthesis of dual-acting MEK/mTOR inhibitors, a key intermediate is perfluorophenyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate.[2] The synthesis of this intermediate involves the coupling of 2-amino-3,4-difluorobenzoic acid with a substituted aniline, followed by activation of the carboxylic acid for subsequent amide bond formation.

Synthetic Rationale:

-

Buchwald-Hartwig Amination: The amino group of a 2-amino-3,4-difluorobenzoic acid derivative can undergo a palladium-catalyzed cross-coupling reaction with an aryl halide (e.g., 2-fluoro-4-iodoaniline) to form a diarylamine.

-

Amide Bond Formation: The resulting N-aryl-2-amino-3,4-difluorobenzoic acid is then activated, often as a pentafluorophenyl (PFP) ester, to facilitate amide bond formation with a linker molecule. The PFP ester is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.

This approach allows for the modular construction of complex molecules where the 2-amino-3,4-difluorobenzamide core acts as a central scaffold, with one side of the molecule designed to interact with the kinase active site and the other side attached to a second pharmacophore or a linker for creating bifunctional molecules.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of derivatives of this compound is not extensively published in the public domain, general principles of medicinal chemistry can be applied to understand the potential impact of its structural features.

-

Amino Group (Position 2): This is a key handle for derivatization, allowing for the introduction of various substituents to explore the chemical space around the kinase active site. The formation of amides, ureas, and sulfonamides at this position can introduce hydrogen bond donors and acceptors that are crucial for target engagement.

-

Fluorine Atoms (Positions 3 and 4): The difluoro substitution pattern can influence the conformation of the molecule and its interaction with the protein target. The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains. Furthermore, the C-F bonds can enhance metabolic stability by blocking sites of oxidative metabolism.

-

Ester/Carboxylic Acid Group (Position 1): This group can be modified to fine-tune solubility and pharmacokinetic properties. While the methyl ester is a common intermediate, it can be hydrolyzed to the carboxylic acid, which can form salt bridges with basic residues in the target protein, or converted to a variety of amides to modulate cell permeability and target residence time.

Conclusion and Future Perspectives

2-Amino-3,4-difluorobenzoic acid and its esters, particularly this compound, are valuable and versatile building blocks in medicinal chemistry. Their unique substitution pattern provides a strategic advantage in the design and synthesis of novel therapeutics, most notably in the field of kinase inhibitors. The ability to modulate the electronic and steric properties of the scaffold through derivatization of the amino and carboxylic acid functionalities, combined with the beneficial effects of the difluoro substitution, makes this a privileged scaffold for drug discovery. As the demand for highly specific and potent targeted therapies continues to grow, the role of such precisely engineered fluorinated intermediates is set to expand, paving the way for the development of the next generation of innovative medicines.

References

Literature review on the synthesis of substituted aminobenzoates

An In-depth Technical Guide to the Synthesis of Substituted Aminobenzoates

Substituted aminobenzoates are a cornerstone of modern medicinal chemistry and materials science. These scaffolds are present in a wide array of pharmaceuticals, including local anesthetics, anti-inflammatory agents, and antibacterial drugs.[1][2][3] Their structural versatility, allowing for modification at the amino group, the carboxyl group, and the aromatic ring, makes them invaluable building blocks for drug discovery and the development of novel functional materials.[4][5]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing substituted aminobenzoates. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices and to ground protocols in established chemical principles. We will traverse from foundational, classical techniques to modern, palladium-catalyzed transformations, offering both theoretical understanding and practical, field-proven insights.

Foundational Strategies: The Classical Toolbox

The synthesis of simple aminobenzoates often relies on robust, time-tested reactions learned in introductory organic chemistry. These methods remain highly relevant for large-scale synthesis due to their cost-effectiveness and scalability.

Fischer-Speier Esterification: The Direct Approach

The most direct route to an aminobenzoate ester is the acid-catalyzed reaction between the corresponding aminobenzoic acid and an alcohol. This equilibrium-driven process, first described in 1895, is a pillar of ester synthesis.[6]

Causality and Experimental Rationale:

The Fischer-Speier esterification is governed by Le Châtelier's principle.[7] To achieve high yields, the equilibrium must be shifted toward the product. This is typically accomplished in two ways:

-

Use of Excess Alcohol: Employing the alcohol as the reaction solvent provides a large molar excess, driving the reaction forward.[7][8]

-

Removal of Water: As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus) can also shift the equilibrium.[7][9]

A strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is critical.[6][9] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the relatively weak alcohol nucleophile.[7][8]

A key consideration when working with aminobenzoic acids is the basicity of the amino group. This group will be protonated by the strong acid catalyst, forming an ammonium salt. Consequently, a purely "catalytic" amount of acid is often insufficient; a stoichiometric quantity is frequently required to ensure enough free acid is available to catalyze the esterification.[8]

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-Aminobenzoate)

This protocol is a classic example of the Fischer-Speier esterification.

-

Reaction Setup: In a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.0 eq). To this, add absolute ethanol (approx. 10-15 mL per gram of starting material), which acts as both reactant and solvent.[10][11]

-

Catalyst Addition: Place the flask in an ice bath to control the initial exotherm. Slowly and carefully, add concentrated sulfuric acid (1.0-1.5 eq) dropwise with continuous stirring.[10][11]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) for 1-2 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a cold solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] Stir until the effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the water-insoluble ester product to precipitate.[8]

-

Isolation: Collect the crude benzocaine precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure benzocaine as a white solid.

Diagram: Fischer-Speier Esterification Mechanism

Caption: The catalytic cycle of Fischer-Speier esterification.

Synthesis via Reduction of Nitroaromatics

An alternative and highly effective classical route involves introducing the amino group late in the synthesis via the reduction of a nitro precursor. This strategy is particularly useful when the desired substitution pattern is more easily achieved starting from a nitrated aromatic ring.

Causality and Experimental Rationale:

The synthetic logic is straightforward:

-

Esterification First: A substituted nitrobenzoic acid is first esterified. This is often simpler as the reaction conditions do not have to be compatible with a free amino group.

-

Reduction Last: The nitro group on the resulting nitrobenzoate ester is then reduced to the target amine.[12] This step unveils the amino functionality as one of the final steps, preventing its potential interference in earlier reactions.[12]

Common reducing agents for converting an aryl nitro group to an amine include tin(II) chloride (SnCl₂), iron filings in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂ over a palladium, platinum, or nickel catalyst).[11][12] The choice of reductant depends on functional group tolerance and desired reaction conditions.

Experimental Protocol: Two-Step Synthesis of Benzocaine from 4-Nitrobenzoic Acid

-

Step 1: Esterification of 4-Nitrobenzoic Acid

-

Step 2: Reduction of Ethyl 4-Nitrobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl 4-nitrobenzoate (1.0 eq) and a solvent such as ethanol or acetic acid.

-

Reagent Addition: Add iron powder (Fe, ~3 eq) to the flask. Heat the mixture to reflux and then add concentrated hydrochloric acid (HCl) portion-wise.

-

Reaction: Continue refluxing for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., Na₂CO₃) to precipitate the product.

-

Isolation and Purification: Isolate the crude benzocaine via filtration and purify by recrystallization as previously described.

-

Diagram: Nitro-Reduction Synthetic Workflow

Caption: Workflow for synthesizing aminobenzoates via nitro-reduction.

Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, offer unparalleled efficiency and functional group tolerance for constructing C-N and C-C bonds, providing powerful tools for synthesizing complex substituted aminobenzoates.

Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, forming a C-N bond.[13][14] This reaction has largely replaced harsher classical methods (like the Ullmann condensation) for the synthesis of aryl amines due to its milder conditions and exceptionally broad substrate scope.[14]

Causality and Experimental Rationale:

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle facilitated by a palladium catalyst and a specialized ligand.

-

Palladium Precursor: Common catalysts include Pd(OAc)₂ and Pd₂(dba)₃.[15][16]

-

Ligand: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[14][15] Their role is to stabilize the palladium center and, crucially, to promote the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

-

Base: A base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[16]

This methodology allows for the coupling of a halo-substituted benzoate ester with a wide variety of primary or secondary amines, providing access to a diverse library of N-substituted aminobenzoates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., ethyl 4-bromobenzoate, 1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Add the base (e.g., KOt-Bu, 1.2-1.5 eq). Evacuate and backfill the vessel with the inert gas three times.

-

Solvent and Amine: Add a dry, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 eq).

-

Reaction: Seal the vessel and heat the reaction mixture (typically 80-110°C) with stirring for 4-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed C-H Carbonylation

A more advanced strategy involves the direct carbonylation of a C-H bond on an aniline derivative. This approach is highly atom-economical as it avoids the need for pre-functionalized aryl halides.

Causality and Experimental Rationale:

A notable example is the palladium/copper-catalyzed aerobic oxidative C-H carbonylation for synthesizing o-aminobenzoates.[17][18] This reaction proceeds via a directed C-H activation mechanism.

-

Catalyst System: A dual-catalyst system of palladium and copper is employed.[17][18]

-

Reactants: An N-substituted aniline serves as the starting material, carbon monoxide (often from a surrogate) is the carbon source, and an alcohol acts as the nucleophile to form the ester.[17]

-

Oxidant: Molecular oxygen (O₂) is used as the terminal oxidant, making the process environmentally benign.[17][18]

The reaction tolerates a variety of primary and secondary alcohols, allowing for the synthesis of different esters.[17] This method provides direct access to valuable ortho-aminobenzoates, which can be challenging to synthesize through classical methods.

Comparative Overview of Synthetic Methodologies

The choice of synthetic route depends on factors such as substrate availability, required substitution pattern, scale, and cost. The following table summarizes the key features of the discussed methods.

| Method | Typical Substrates | Key Reagents/Catalysts | General Conditions | Advantages | Limitations |

| Fischer-Speier Esterification | Aminobenzoic acids, Alcohols | H₂SO₄ or TsOH | Reflux, 1-10 hrs[6] | Simple, cost-effective, scalable.[6] | Equilibrium-limited, requires excess reagent, can be harsh for sensitive substrates. |

| Nitro-Reduction Route | Nitrobenzoic acids, Alcohols | 1. H₂SO₄2. Fe/HCl or H₂/Pd | 1. Reflux2. Reflux or RT | Well-established, reliable, avoids amine interference.[12] | Multi-step, generates waste from reductant. |

| Buchwald-Hartwig Amination | Aryl halides/triflates, Amines | Pd precursor, Phosphine ligand, Base | Inert atm., 80-110°C[15][16] | Broad scope, high functional group tolerance, mild conditions.[14][19] | Expensive catalysts/ligands, requires inert atmosphere. |

| Pd-Catalyzed Carbonylation | N-substituted anilines, Alcohols | Pd/Cu catalysts, O₂ | Elevated temp. | High atom economy, direct C-H functionalization.[17][18] | Limited to specific substitution patterns (e.g., ortho), catalyst sensitivity. |

| Ullmann Condensation | Aryl halides, Amines | Copper (metal or salt) | High temp. (>200°C), polar solvents.[20] | Uses inexpensive copper. | Harsh conditions, often requires activated substrates, lower yields than Pd methods.[20][21] |

Conclusion and Future Outlook

The synthesis of substituted aminobenzoates is a mature field with a rich arsenal of methodologies, from the classical workhorses of Fischer-Speier esterification and nitro-reduction to the elegant and versatile palladium-catalyzed cross-coupling reactions. While classical methods remain indispensable for large-scale production of simple structures, modern catalytic approaches like the Buchwald-Hartwig amination provide unparalleled access to complex, highly functionalized molecules essential for contemporary drug discovery.

Future research will undoubtedly focus on the development of even more efficient, sustainable, and cost-effective catalysts. The exploration of base-metal catalysis (e.g., with nickel or copper) to mimic the efficiency of palladium, the expansion of C-H activation strategies to other positions on the aromatic ring, and the application of flow chemistry for safer and more scalable synthesis represent exciting frontiers in this vital area of chemical science.[22]

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 12. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 2-Amino-3,4-difluorobenzoate: A Cornerstone for Modern Heterocyclic Synthesis

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. It can enhance metabolic stability, improve membrane permeability, and modulate pKa values, often leading to superior biological activity and a more favorable drug-like profile.

This guide focuses on a particularly versatile fluorinated building block: Methyl 2-Amino-3,4-difluorobenzoate . This compound is a trifunctional reagent, possessing a nucleophilic amino group, an ester moiety amenable to further transformation, and a difluorinated benzene ring. The specific 3,4-difluoro substitution pattern creates a unique electronic environment that activates the molecule for a variety of cyclization reactions, making it a preferred starting material for the synthesis of a multitude of high-value heterocyclic scaffolds. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the properties, reactivity, and synthetic applications of this powerful intermediate.

Chapter 1: Core Characteristics and Reactivity Profile

Before embarking on complex syntheses, a thorough understanding of the starting material is paramount. The efficacy of this compound in heterocyclic synthesis stems directly from its intrinsic chemical properties and the interplay of its functional groups.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 170108-07-3 | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 96 to 98°C | [1] |

| IUPAC Name | This compound | [1] |

An Analysis of Electronic Effects and Reactivity

The synthetic utility of this compound is governed by the electronic contributions of its three key functionalities:

-

Amino Group (-NH₂): As a potent electron-donating group (EDG), the amino moiety activates the aromatic ring and is the primary nucleophilic center for initiating cyclization reactions.

-

Methyl Ester (-CO₂CH₃): This electron-withdrawing group (EWG) deactivates the ring and serves as a crucial handle for forming the second half of a new heterocyclic ring, often through condensation or cyclization.

-

Fluorine Atoms (-F): The two fluorine atoms exert a strong inductive electron-withdrawing effect, which lowers the basicity of the amino group compared to its non-fluorinated analog. This modulation is critical, as it can prevent unwanted side reactions and often leads to cleaner reaction profiles. Furthermore, the fluorine at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr), a key step in the synthesis of many fluoroquinolone antibiotics.

This intricate balance of electronic effects makes the molecule an ideal substrate for a range of cyclization strategies, which will be explored in the subsequent chapters.

Caption: Reactivity profile of this compound.

Chapter 2: Synthesis of Quinolone Scaffolds

Quinolones, particularly fluoroquinolones, are a critically important class of broad-spectrum antibiotics.[2] The 6,7-difluoro substitution pattern is a common feature in many potent antibacterial agents. This compound is an ideal precursor for these molecules. The most common synthetic route is a variation of the Gould-Jacobs reaction, which involves condensation with a malonate derivative followed by thermal cyclization.

General Reaction Scheme: Gould-Jacobs Reaction

The synthesis proceeds in two main steps:

-

Condensation: Reaction of the aminobenzoate with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to induce intramolecular cyclization and form the 4-hydroxyquinolone ring system.

Field-Proven Experimental Protocol

This protocol describes the synthesis of Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, a key precursor to many fluoroquinolone antibiotics.[3]

Step 1: Condensation with Diethyl Malonate Derivative

-

Rationale: This step builds the carbon framework necessary for cyclization. The choice of a malonate derivative is crucial for installing the carboxylic acid precursor at the 3-position of the quinolone ring.

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent like toluene, add diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aminobenzoate is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Rationale: High temperatures are required to overcome the activation energy for the 6-endo-trig cyclization. High-boiling, thermally stable solvents like diphenyl ether are used to achieve the necessary temperatures (typically >200°C) and facilitate the elimination of ethanol.

-

Add the crude enamine intermediate from Step 1 to diphenyl ether.

-

Heat the mixture with vigorous stirring to 240-250°C under a nitrogen atmosphere.

-

Maintain this temperature for 30-60 minutes. The formation of the cyclized product often results in precipitation.

-

Cool the mixture to room temperature and dilute with hexane to fully precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to afford the target quinolone.

Caption: Workflow for Fluoroquinolone Synthesis.

Chapter 3: Synthesis of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] The Niementowski reaction provides a direct and efficient method for constructing the 4(3H)-quinazolinone ring system from 2-aminobenzoates.

General Reaction Scheme: Niementowski Reaction

This classical reaction involves the condensation of an anthranilic acid or its ester with an amide. When using formamide, it serves as both the reagent and the solvent, providing the C2 carbon and N3 nitrogen for the resulting quinazolinone ring.

Field-Proven Experimental Protocol

This protocol details the synthesis of 6,7-difluoroquinazolin-4(3H)-one, adapting the well-established Niementowski method.[6]

-

Rationale: Heating the aminobenzoate with formamide initiates a condensation-cyclization cascade. Formamide acts as the source for the C2-H unit of the quinazolinone ring. The reaction is typically run at elevated temperatures to drive off methanol and water, facilitating the ring-closing step.

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a significant excess of formamide (e.g., 4-5 equivalents or as solvent).

-

Heat the mixture to 130-150°C and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction mixture to ambient temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water to remove residual formamide, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 6,7-difluoroquinazolin-4(3H)-one.

Caption: Workflow for Quinazolinone Synthesis.

Chapter 4: Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a cornerstone of central nervous system (CNS) therapeutics, widely recognized for their anxiolytic, sedative, and anticonvulsant activities.[7][8] Modern synthetic methods allow for the efficient construction of this seven-membered ring system. One effective strategy involves the N-alkylation of the aminobenzoate with an α-bromoamide followed by an intramolecular cyclization.

General Reaction Scheme

The synthesis is a two-step, one-pot process:

-

N-Alkylation: The amino group of the aminobenzoate displaces the bromide from an α-bromoamide to form a secondary amine intermediate.

-

Intramolecular Cyclization: A base promotes the intramolecular nucleophilic attack of the newly formed secondary amine onto the ester carbonyl, followed by elimination of methanol to form the 1,4-benzodiazepine-2-one core.

Field-Proven Experimental Protocol

This protocol is based on modern, metal-free approaches for benzodiazepine synthesis from 2-aminobenzoates.[9]

-

Rationale: This procedure builds the benzodiazepine core by first coupling the aminobenzoate with a pre-formed side chain (the α-bromoamide) and then inducing cyclization. The use of a non-nucleophilic base like cesium carbonate is critical for the initial N-alkylation, while a solvent like DMF facilitates both the Sₙ2 reaction and the subsequent cyclization.

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired α-bromoamide (e.g., 2-bromo-N-methylacetamide) (1.1 eq) and cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Stir the reaction mixture at room temperature for 10-12 hours or until TLC indicates the complete consumption of the starting materials and formation of the cyclized product.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to afford the desired 7,8-difluoro-1,4-benzodiazepin-2-one derivative.

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its unique combination of a nucleophilic amine, a modifiable ester, and strategically placed fluorine atoms provides a robust platform for the efficient synthesis of medicinally relevant heterocyclic cores. As demonstrated in this guide, it serves as a direct precursor to fluoroquinolones, quinazolinones, and benzodiazepines through well-established and reliable synthetic protocols. For scientists and researchers in drug development, mastering the application of this building block opens a direct route to novel, fluorinated chemical entities with high potential for biological activity.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Discovery and initial studies of difluorinated aromatic compounds

An In-Depth Technical Guide to the Discovery and Initial Studies of Difluorinated Aromatic Compounds

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorination patterns, the introduction of two fluorine atoms onto an aromatic ring imparts a unique combination of physicochemical properties that can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions. This guide provides a technical overview of the foundational discoveries, synthetic strategies, and initial characterization studies of difluorinated aromatic compounds. We will explore the causality behind key experimental choices, detail self-validating protocols for synthesis and analysis, and present the core principles that established these molecules as invaluable building blocks for advanced research and development.

Introduction: The Rationale for Difluorination

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic perturbations. While monofluorination has been a long-standing strategy, the installation of a second fluorine atom—either in a geminal (attached to the same carbon, e.g., a difluoromethyl group) or, more relevant to this guide, a vicinal or other disubstituted pattern on an aromatic ring—offers a more nuanced modulation of molecular properties.

The key drivers for investigating difluorinated aromatics include:

-

Modulation of Electronic Properties : Two fluorine atoms exert a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups and alter the electron density of the aromatic π-system.[1][2] This can tune the molecule's binding affinity for biological targets.[3]

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Difluorination can protect adjacent sites from metabolic oxidation by cytochrome P450 enzymes, a critical consideration in drug design to increase bioavailability and half-life.[1][4]

-

Lipophilicity and Permeability : Fluorination generally increases lipophilicity. The precise placement of two fluorine atoms allows for fine-tuning this property to optimize membrane permeability and control drug distribution.[3][5]

-

Conformational Control : The presence of fluorine can influence molecular conformation through electrostatic interactions and by favoring specific rotamers, which can enhance binding to a target protein.[3]

The confluence of these effects makes difluorinated aromatic motifs highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic electronics.[6][7]

Foundational Synthetic Strategies

The controlled synthesis of specifically substituted difluorinated aromatics presented a significant challenge to early organic chemists. Initial methods were often harsh and lacked regioselectivity. The development of more refined strategies was crucial for unlocking the potential of these compounds.

Electrophilic Aromatic Fluorination (SEAr)

Direct fluorination of an aromatic ring with elemental fluorine (F₂) is notoriously difficult to control and often explosive.[8] The development of electrophilic "F+" sources was a major breakthrough. Reagents like N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and particularly the highly effective 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor ) made electrophilic fluorination safer and more practical.[9][10]

The mechanism remains a subject of discussion, with evidence supporting both a classic SEAr pathway involving a Wheland intermediate and a single-electron transfer (SET) process.[9][11] For difluorination, the challenge is twofold: the first fluorine atom deactivates the ring towards further electrophilic attack, and controlling the position of the second fluorine atom requires careful substrate design and reaction optimization.

Caption: Generalized SEAr mechanism for electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing fluorine atoms, particularly for difluorination. This strategy relies on an aromatic ring that is "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br).

In this context, fluoride ions (from sources like KF or CsF) act as nucleophiles. Although F⁻ can be strongly solvated in protic solvents, its reactivity is dramatically enhanced in polar aprotic solvents (e.g., DMF, DMSO). The key to SNAr is the stability of the intermediate Meisenheimer complex. The high electronegativity of fluorine is uniquely effective at stabilizing the negative charge in this intermediate through its strong inductive effect, which lowers the activation energy of the rate-determining addition step.[12] This makes the C-F bond formation surprisingly rapid, often faster than with other halides.[12] By starting with a dichlorinated or dibrominated aromatic compound activated by EWGs, two sequential SNAr reactions can yield the desired difluorinated product.[13]

Caption: SNAr mechanism for nucleophilic fluorination.

The Schiemann Reaction

One of the classical methods for introducing a single fluorine atom onto an aromatic ring is the Schiemann reaction, first reported in 1927.[14] This method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is typically prepared from the corresponding aniline. While primarily used for monofluorination, clever synthetic routes employing diaminoaromatics could, in principle, be adapted to produce difluorinated compounds, forming a part of the historical toolkit for organofluorine synthesis.

Initial Characterization and Spectroscopic Analysis

Once synthesized, confirming the structure and purity of difluorinated aromatic compounds required robust analytical techniques. NMR spectroscopy, in particular, proved indispensable.

NMR Spectroscopy

The presence of the magnetically active ¹⁹F nucleus (100% natural abundance, spin I=½) provides a powerful diagnostic handle.

-

¹⁹F NMR : This is the most direct method for observing the fluorinated environment. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to their electronic environment and substitution pattern.

-

¹³C NMR : The ¹³C spectrum provides definitive evidence of C-F bond formation through the observation of large one-bond coupling constants (¹JCF). Longer-range couplings (²JCF, ³JCF, etc.) are also observed and are highly characteristic of the substitution pattern, aiding in unambiguous isomer assignment.[15]

Table 1: Typical 13C–19F Coupling Constants in Aromatic Systems

| Coupling Type | Description | Typical Range (Hz) |

|---|---|---|

| ¹JCF | One-bond coupling | 240 - 260 |

| ²JCF | Two-bond (geminal) | 15 - 25 |

| ³JCF | Three-bond (vicinal) | 5 - 10 |

| ⁴JCF | Four-bond (meta) | 1 - 4 |

Data synthesized from typical values reported in spectroscopic studies.[15]

Other Analytical Methods

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation patterns, which can help confirm the identity and elemental composition of the synthesized compound.

-

Combustion Analysis : A classical method used to determine the elemental composition (C, H, N) of a pure sample. Specialized techniques were developed for the quantitative determination of fluorine.[16]

Impact on Physicochemical Properties: Early Insights

Initial studies quickly revealed the profound and predictable impact of difluorination on key molecular properties relevant to drug design and materials science.

Table 2: Comparative Physicochemical Properties

| Compound | pKa (of COOH group) | LogP | Notes |

|---|---|---|---|

| Benzoic Acid | 4.20 | 1.87 | Parent compound. |

| 4-Fluorobenzoic Acid | 4.14 | 1.99 | Monofluorination has a modest effect. |

| 3,5-Difluorobenzoic Acid | 3.55 | 2.25 | Difluorination significantly increases acidity and lipophilicity due to strong inductive effects. |

Illustrative data based on established principles and reported trends.[1][2]

These early studies demonstrated that difluorination was a powerful tool for:

-

Acidity/Basicity Tuning : The strong inductive withdrawal of two fluorine atoms significantly lowers the pKa of acidic protons and the pKaH of basic amines.[2] This is critical for optimizing a drug's charge state at physiological pH, affecting solubility and target binding.

-

Metabolic Blocking : The C-F bond's strength provides a robust shield against oxidative metabolism, a principle that was quickly adopted in medicinal chemistry to design more durable drug candidates.[1]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and clear endpoints. They are representative of the foundational methods used in the initial studies of difluorinated aromatics.

Protocol 1: Synthesis of 1,3-Difluoro-5-nitrobenzene via SNAr

Objective: To synthesize a difluorinated aromatic compound from an activated dichlorinated precursor using nucleophilic substitution with potassium fluoride.

Rationale: 1,3-Dichloro-5-nitrobenzene is an excellent substrate as the two chlorine atoms are activated by the strong electron-withdrawing nitro group at the meta position. Anhydrous potassium fluoride is used as the fluoride source, and DMF serves as a polar aprotic solvent to enhance fluoride reactivity. A phase-transfer catalyst (e.g., 18-crown-6) can be used to further improve the solubility and reactivity of KF. The high temperature is necessary to overcome the activation energy for C-Cl bond cleavage.

Materials:

-

1,3-Dichloro-5-nitrobenzene (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, spray-dried, 2.5 eq)

-

18-crown-6 (0.1 eq, optional)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add 1,3-dichloro-5-nitrobenzene, anhydrous KF, and 18-crown-6 (if used).

-

Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Reaction: Heat the mixture to 150 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates conversion. A typical reaction time is 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then saturated NaCl solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,3-difluoro-5-nitrobenzene.

-

Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.

Protocol 2: Analytical Workflow for Compound Characterization

Objective: To provide a systematic workflow for the structural confirmation and purity assessment of a newly synthesized difluorinated aromatic compound.

Caption: A standard workflow for the analytical characterization of a novel compound.

Conclusion

The discovery and initial studies of difluorinated aromatic compounds marked a pivotal moment in organofluorine chemistry. Early researchers overcame significant synthetic hurdles to access these molecules, developing robust electrophilic and nucleophilic fluorination techniques that are still relevant today. The foundational work in characterizing their unique spectroscopic signatures and quantifying their profound influence on physicochemical properties provided the intellectual framework that enabled their widespread adoption. These pioneering efforts directly paved the way for the rational design of modern pharmaceuticals, agrochemicals, and advanced materials, where the strategic placement of two fluorine atoms continues to be a key strategy for achieving desired molecular function.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. apps.dtic.mil [apps.dtic.mil]

A Guide to the Spectroscopic Interpretation of Methyl 2-Amino-3,4-difluorobenzoate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-Amino-3,4-difluorobenzoate, a key intermediate in pharmaceutical and materials science research. For professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount for regulatory compliance, process optimization, and ensuring final product efficacy. This document moves beyond a simple recitation of data, offering a deep, mechanistically-grounded interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecule's electronic and steric environment and its spectral output, providing field-proven insights into experimental design and data validation. The protocols and interpretive strategies detailed herein are designed to serve as a self-validating system for researchers, ensuring the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted anthranilate derivative. Its utility as a synthetic building block is derived from the specific arrangement of its functional groups: an activating amino group, an electron-withdrawing ester, and two fluorine atoms that significantly modulate the electronic properties of the benzene ring. This unique substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).

Given its role, the absolute confirmation of its structure and purity is non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of the molecule. This guide establishes a foundational approach to interpreting this fingerprint by integrating four complementary analytical techniques, ensuring a robust and unambiguous structural assignment.

Molecular Structure and Predicted Spectroscopic Behavior

To interpret the spectra of this compound, we must first dissect its structure into its constituent parts and predict how each will behave under spectroscopic interrogation.

-

Aromatic System: A 1,2,3,4-tetrasubstituted benzene ring. The two remaining aromatic protons (H-5 and H-6) will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Amino Group (-NH₂): The primary amine protons are expected to produce a broad singlet in the ¹H NMR spectrum. In IR spectroscopy, this group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations.

-

Methyl Ester Group (-COOCH₃): This group will show a sharp singlet for the three equivalent methyl protons in the ¹H NMR spectrum and a strong carbonyl (C=O) stretch in the IR spectrum.

-

Fluorine Substituents (-F): The two fluorine atoms at positions 3 and 4 will induce significant downfield shifts for the carbons they are attached to in the ¹³C NMR spectrum. Crucially, they will also cause complex splitting of both proton and carbon signals due to C-F and H-F coupling over one or more bonds.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Causality and Predicted Chemical Shifts

The electron-donating amino group (-NH₂) and the electron-withdrawing ester (-COOCH₃) and fluorine (-F) atoms create a complex electronic environment. The amino group will shield nearby protons (shifting them upfield), while the ester and fluorine atoms will deshield them (shifting them downfield).

-

Aromatic Protons (H-5, H-6): These two protons are adjacent to each other and will exhibit spin-spin coupling. Furthermore, they will couple to the fluorine atoms at C-3 and C-4.

-

H-6: This proton is ortho to the electron-donating amino group and will be the most upfield of the aromatic signals. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine at C-4 (meta coupling, J ≈ 6-8 Hz). This should result in a doublet of doublets.

-

H-5: This proton is ortho to the fluorine at C-4 and meta to the fluorine at C-3. It will be split by H-6 (ortho coupling, J ≈ 8-9 Hz), F-4 (ortho coupling, J ≈ 8-10 Hz), and F-3 (meta coupling, J ≈ 5-7 Hz). The resulting signal will be a complex multiplet, likely a doublet of doublet of doublets (ddd).

-

-

Amino Protons (-NH₂): Expected to appear as a broad singlet around 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[1]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester are equivalent and not coupled to any other protons. They will appear as a sharp singlet, typically around 3.8-3.9 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~3.85 | Singlet (s) | N/A |

| -NH₂ | ~5.0 (broad) | Broad Singlet (br s) | N/A |

| H-6 | ~6.7-6.9 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F4) ≈ 7.0 Hz |

| H-5 | ~7.0-7.2 | Doublet of Doublet of Doublets (ddd) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F4) ≈ 9.0 Hz, ⁴J(H5-F3) ≈ 6.0 Hz |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with 8-16 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Validation: Integrate the signals. The ratio of integrals should be 3 (-OCH₃) : 2 (-NH₂) : 1 (H-6) : 1 (H-5). To confirm the -NH₂ peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ peak should disappear due to proton-deuterium exchange.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The key feature in this spectrum will be the large C-F coupling constants.

Causality and Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically around 165-170 ppm.

-

Aromatic Carbons: The chemical shifts are governed by substituent effects.

-

C-3 & C-4: These carbons are directly bonded to fluorine, a highly electronegative atom. They will be strongly deshielded and appear far downfield in the aromatic region (~140-160 ppm). They will also exhibit very large one-bond C-F coupling constants (¹J(C-F) ≈ 240-260 Hz), appearing as doublets.

-

C-2: Bonded to the nitrogen of the amino group, this carbon will be shielded relative to other substituted carbons and will also show coupling to the adjacent fluorine at C-3 (²J(C-F)).

-

C-1: The ipso-carbon attached to the ester group. It will be deshielded and show coupling to the fluorine at C-3 (³J(C-F)).

-

C-5 & C-6: These carbons are bonded to hydrogen. Their shifts and coupling patterns will be influenced by coupling to both fluorine atoms.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically around 52 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~52 | Singlet (s) | N/A |

| C-1 | ~115 | Doublet (d) | ³J(C1-F3) ≈ 3-5 Hz |

| C-6 | ~118 | Doublet (d) | ³J(C6-F4) ≈ 4-6 Hz |

| C-5 | ~125 | Doublet of Doublets (dd) | ²J(C5-F4) ≈ 15-20 Hz, ³J(C5-F3) ≈ 3-5 Hz |

| C-2 | ~138 | Doublet (d) | ²J(C2-F3) ≈ 10-15 Hz |

| C-3 | ~145 | Doublet (d) | ¹J(C3-F) ≈ 250 Hz |

| C-4 | ~155 | Doublet (d) | ¹J(C4-F) ≈ 255 Hz |

| C=O | ~166 | Singlet (s) | N/A |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Validation: The number of distinct signals should correspond to the number of unique carbon atoms (8 in this case). Further validation can be achieved with 2D NMR experiments like HSQC (to correlate carbons with directly attached protons) and HMBC (to see long-range C-H correlations).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes

-

N-H Stretch: Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[2] These bands are typically sharp to moderately broad.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.[3]

-

C=O Stretch: The ester carbonyl group produces a very strong, sharp absorption band. For an aromatic ester, this is expected in the 1715-1730 cm⁻¹ region.[4]

-

Aromatic C=C Stretch: Benzene rings show characteristic "ring breathing" vibrations in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: The C-F bond gives rise to strong, intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3480 | Medium |

| N-H Stretch (symmetric) | ~3370 | Medium |

| Aromatic C-H Stretch | ~3070 | Weak-Medium |

| Aliphatic C-H Stretch | ~2960 | Weak-Medium |

| C=O Stretch (Ester) | ~1725 | Strong, Sharp |

| Aromatic C=C Stretch | ~1620, ~1510 | Medium-Strong |

| N-H Bend (Scissoring) | ~1600 | Medium |

| C-F Stretch | ~1250 | Strong |

| C-O Stretch (Ester) | ~1150 | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Validation: The presence of the key functional group absorptions (N-H, C=O, C-F) provides strong evidence for the compound's identity. The fingerprint region (<1500 cm⁻¹) should be unique to this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Molecular Ion and Fragmentation Pathways

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Molecular Ion (M⁺•): The molecular weight of C₈H₇F₂NO₂ is 187.15 g/mol . The molecular ion peak should be observed at m/z = 187. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[5]

-

Key Fragmentation: The most common fragmentation for a methyl ester is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.

-

[M - 31]⁺: Loss of •OCH₃ (31 Da) from the molecular ion (m/z 187) will produce a strong peak at m/z 156. This is often the base peak in the spectrum of a methyl ester.

-

[M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) can also occur, leading to a peak at m/z 128.

-

Further fragmentation of the acylium ion (m/z 156) can occur via the loss of carbon monoxide (CO, 28 Da), yielding a peak at m/z 128.

-

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Mass Spectrum Data Summary

| m/z | Proposed Identity | Relative Abundance |

| 187 | [M]⁺• (Molecular Ion) | Medium |

| 156 | [M - •OCH₃]⁺ | Strong (likely Base Peak) |

| 128 | [M - •OCH₃ - CO]⁺ or [M - •COOCH₃]⁺ | Medium |